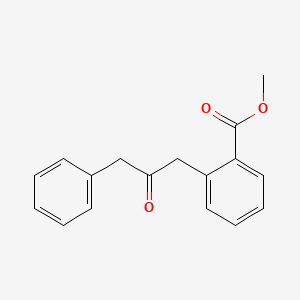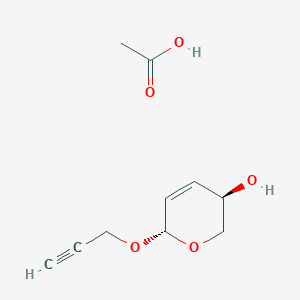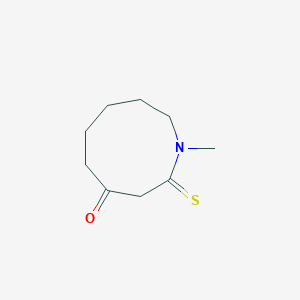
1-Methyl-2-sulfanylideneazonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-sulfanylideneazonan-4-one is a heterocyclic compound with a unique structure that includes a sulfur atom and an azonanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-sulfanylideneazonan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methyl-substituted precursor with a sulfur-containing reagent under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-sulfanylideneazonan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
1-Methyl-2-sulfanylideneazonan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Methyl-2-sulfanylideneazonan-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom plays a crucial role in these interactions, often forming covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-2-thioxo-4-azabicyclo[3.3.1]nonan-4-one: Similar structure but with a bicyclic ring system.
1-Methyl-2-thioxo-4-azabicyclo[3.2.1]octan-4-one: Another bicyclic analog with different ring size.
Uniqueness: 1-Methyl-2-sulfanylideneazonan-4-one is unique due to its specific ring structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
178218-31-0 |
|---|---|
Formule moléculaire |
C9H15NOS |
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
1-methyl-2-sulfanylideneazonan-4-one |
InChI |
InChI=1S/C9H15NOS/c1-10-6-4-2-3-5-8(11)7-9(10)12/h2-7H2,1H3 |
Clé InChI |
JBLIPUKVEZUTSK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCCC(=O)CC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


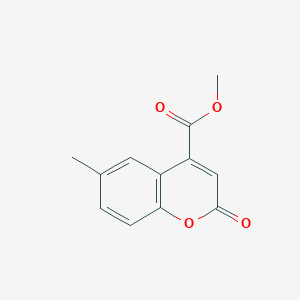
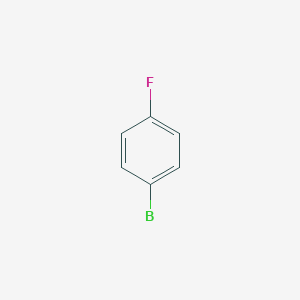
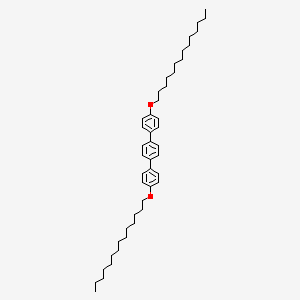
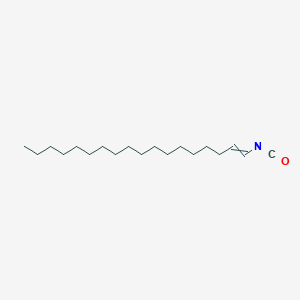
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)


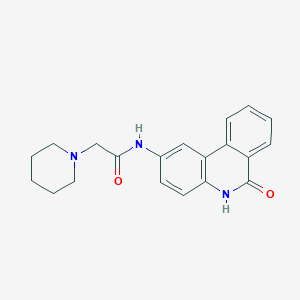
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
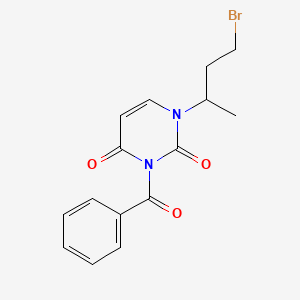
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
